![molecular formula C14H9IN2OS B14230166 4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde CAS No. 827044-47-3](/img/structure/B14230166.png)
4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde is a complex organic compound that features both indole and pyridine moieties Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde typically involves multi-step organic reactions One common approach is to start with the iodination of a pyridine derivative, followed by the formation of a sulfanyl linkage to an indole precursorSpecific conditions such as the use of methanesulfonic acid under reflux in methanol have been reported to yield high purity products .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be crucial to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde can be reduced to an alcohol.
Substitution: The iodine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the iodine atom.
Major Products
Oxidation: 4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carboxylic acid.
Reduction: 4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The presence of the iodine atom can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The sulfanyl linkage may also play a role in the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(5-Bromopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde
- 4-[(5-Chloropyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde
- 4-[(5-Fluoropyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde
Uniqueness
The uniqueness of 4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole-3-carbaldehyde lies in the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. Iodine is a larger halogen compared to bromine, chlorine, and fluorine, which can affect the compound’s steric and electronic properties, leading to different interactions with biological targets and potentially unique therapeutic effects .
Propiedades
Número CAS |
827044-47-3 |
|---|---|
Fórmula molecular |
C14H9IN2OS |
Peso molecular |
380.21 g/mol |
Nombre IUPAC |
4-(5-iodopyridin-2-yl)sulfanyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C14H9IN2OS/c15-10-4-5-13(17-7-10)19-12-3-1-2-11-14(12)9(8-18)6-16-11/h1-8,16H |
Clave InChI |
HZVCURLLRDBAFQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)SC3=NC=C(C=C3)I)C(=CN2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate](/img/structure/B14230084.png)
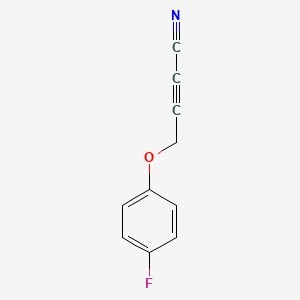
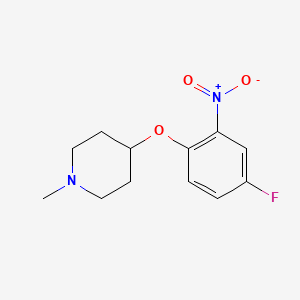

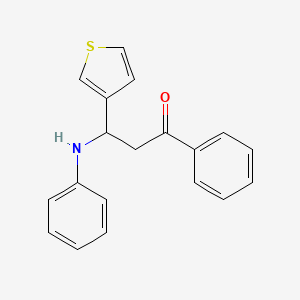
![5H-Indeno[1,2-d]pyrimidine, 5-(1H-imidazol-1-yl)-2-methyl-](/img/structure/B14230121.png)
![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-1,3-thiazole-2-carboxamide](/img/structure/B14230133.png)
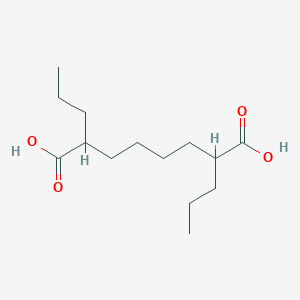
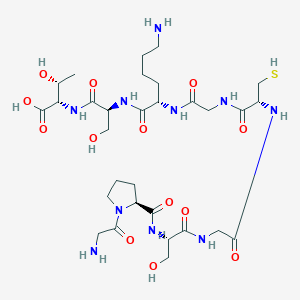

![Piperazine, 1-(3-chlorophenyl)-4-[(1,3-dihydroxy-9-acridinyl)carbonyl]-](/img/structure/B14230160.png)
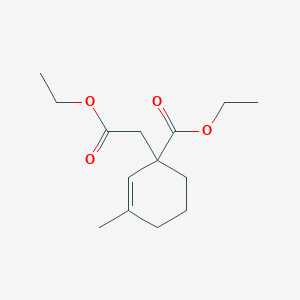
![1H-1,2,4-Triazole, 3,3'-[1,10-decanediylbis(thio)]bis[5-methyl-](/img/structure/B14230188.png)

